Propanal, 3-(benzoyloxy)-2-methyl-
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Overview
Description
Propanal, 3-(benzoyloxy)-2-methyl- is an organic compound with the molecular formula C11H12O3 It is a derivative of propanal, where the hydrogen atom at the third carbon is replaced by a benzoyloxy group, and the second carbon is substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanal, 3-(benzoyloxy)-2-methyl- typically involves the esterification of 3-hydroxy-2-methylpropanal with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:
3-Hydroxy-2-methylpropanal+Benzoyl chloride→Propanal, 3-(benzoyloxy)-2-methyl-+HCl
Industrial Production Methods
On an industrial scale, the production of Propanal, 3-(benzoyloxy)-2-methyl- can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Propanal, 3-(benzoyloxy)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(Benzoyloxy)-2-methylpropanoic acid.
Reduction: 3-(Benzoyloxy)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanal, 3-(benzoyloxy)-2-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanal, 3-(benzoyloxy)-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Propanal (Propionaldehyde): A simpler aldehyde with the formula C3H6O.
3-(Benzyloxy)propanal: Similar structure but lacks the methyl group at the second carbon.
2-Methylpropanal (Isobutyraldehyde): Similar structure but lacks the benzoyloxy group.
Uniqueness
Propanal, 3-(benzoyloxy)-2-methyl- is unique due to the presence of both the benzoyloxy and methyl groups, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
168298-49-5 |
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Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(2-methyl-3-oxopropyl) benzoate |
InChI |
InChI=1S/C11H12O3/c1-9(7-12)8-14-11(13)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 |
InChI Key |
VYLBDMJHHXPDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C1=CC=CC=C1)C=O |
Origin of Product |
United States |
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